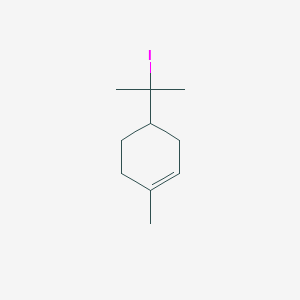![molecular formula C21H24N2O3 B14292035 Bis[4-(morpholin-4-yl)phenyl]methanone CAS No. 115043-23-7](/img/structure/B14292035.png)
Bis[4-(morpholin-4-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimorpholinobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique chemical structure, which includes two morpholine rings attached to the benzophenone core. The presence of morpholine rings imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimorpholinobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with a morpholine derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a halogenated benzophenone derivative is reacted with a morpholine boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include an inert atmosphere, elevated temperature, and a suitable solvent.
Industrial Production Methods
Industrial production of 4,4’-Dimorpholinobenzophenone often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Friedel-Crafts acylation method is commonly used in industrial settings due to its simplicity and scalability. advancements in green chemistry have led to the development of more sustainable methods, such as palladium-catalyzed cross-coupling reactions, which offer higher selectivity and reduced waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimorpholinobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The morpholine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-Dimorpholinobenzophenone can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the morpholine rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4,4’-Dimorpholinobenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Dimorpholinobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of morpholine rings, leading to different chemical and physical properties.
4,4’-Dimethoxybenzophenone: The presence of methoxy groups imparts distinct reactivity and applications compared to 4,4’-Dimorpholinobenzophenone.
4,4’-Diaminobenzophenone: Amino groups replace the morpholine rings, resulting in different biological activities and uses.
Uniqueness
4,4’-Dimorpholinobenzophenone is unique due to the presence of morpholine rings, which provide enhanced solubility, stability, and reactivity. These properties make it valuable in applications where other benzophenone derivatives may not be suitable. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
115043-23-7 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
bis(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-1-5-19(6-2-17)22-9-13-25-14-10-22)18-3-7-20(8-4-18)23-11-15-26-16-12-23/h1-8H,9-16H2 |
Clé InChI |
ASRXUFOOVGGBFU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



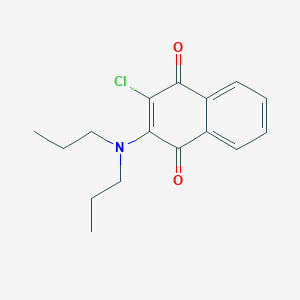

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
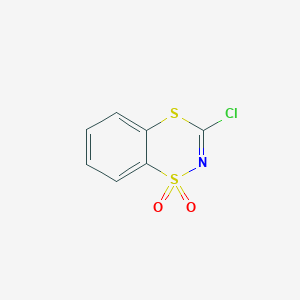
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
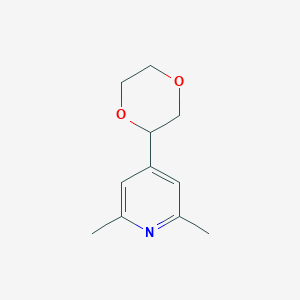
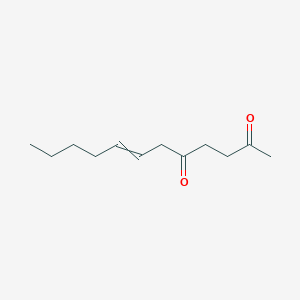

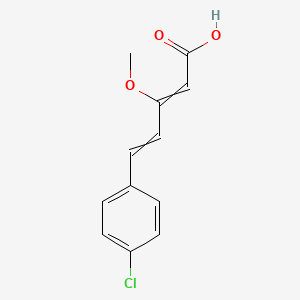
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
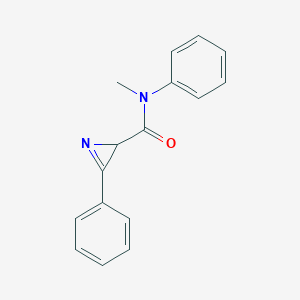
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
